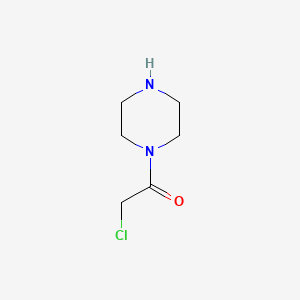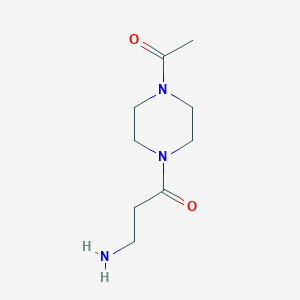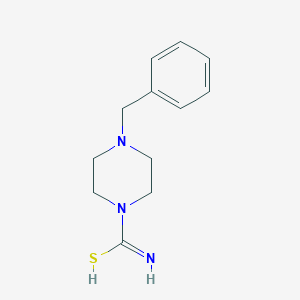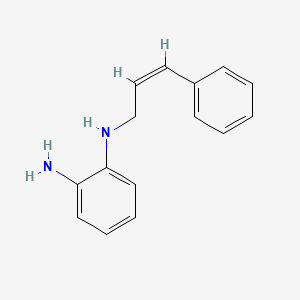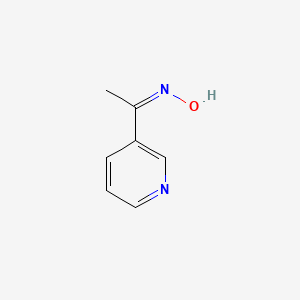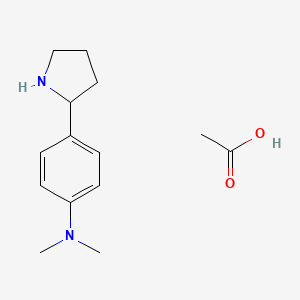![molecular formula C18H27N3O4 B7780061 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B7780061.png)
4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound with the molecular formula C18H27N3O4 and a molecular weight of 349.42 g/mol . This compound is characterized by the presence of a piperazine ring, a hydroxyimino group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Formation of the Hydroxyimino Group: This step involves the reaction of a suitable precursor with hydroxylamine to form the hydroxyimino group.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the hydroxyimino intermediate with a methoxyphenyl derivative under specific conditions.
Formation of the Piperazine Ring: The piperazine ring is introduced through a cyclization reaction involving the appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop, ensuring high purity and quality of the final product. The production capacity ranges from kilograms to metric tons, with stringent quality assurance measures in place.
化学反应分析
Types of Reactions
4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted methoxyphenyl derivatives.
科学研究应用
4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity. The piperazine ring can act as a scaffold, facilitating the binding of the compound to its targets.
相似化合物的比较
Similar Compounds
- 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER
- 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER
- 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID ISOPROPYL ESTER
Uniqueness
The uniqueness of 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its tert-butyl ester group, which provides enhanced stability and lipophilicity compared to its methyl, ethyl, and isopropyl ester counterparts.
属性
IUPAC Name |
tert-butyl 4-[(2Z)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)21-11-9-20(10-12-21)13-16(19-23)14-5-7-15(24-4)8-6-14/h5-8,23H,9-13H2,1-4H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIZHULBSSWCEO-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N\O)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
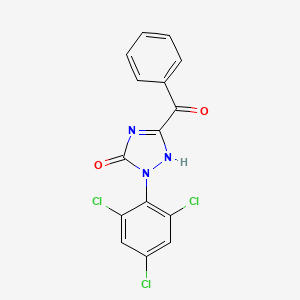
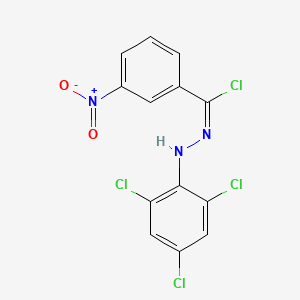
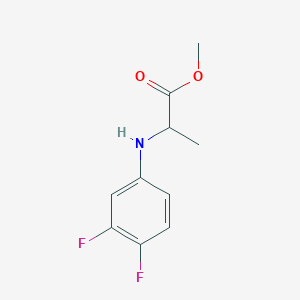
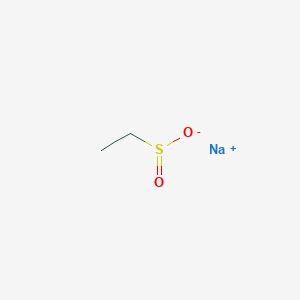
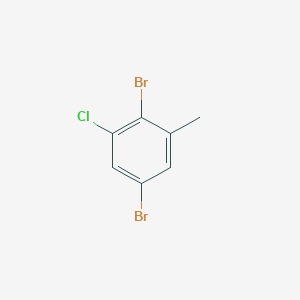
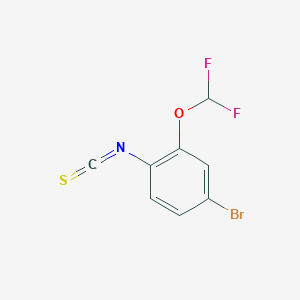
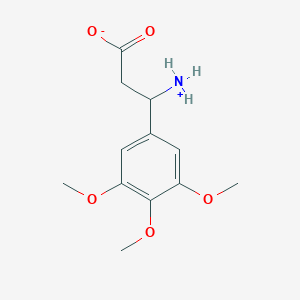
![Bis([3-triethoxysilyl)propyl]urea](/img/structure/B7780007.png)
